N-benzyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-propylbenzamide
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Overview
Description
N-BENZYL-4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-PROPYLBENZAMIDE is a complex organic compound with a molecular formula of C19H18N2O3 It is characterized by the presence of a benzyl group, a phthalimide moiety, and a propylbenzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZYL-4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-PROPYLBENZAMIDE typically involves the following steps:
Formation of the Phthalimide Moiety: This is achieved by reacting phthalic anhydride with ammonia or a primary amine to form phthalimide.
Benzylation: The phthalimide is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Amidation: The benzylated phthalimide is reacted with propylamine to form the final product, N-BENZYL-4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-PROPYLBENZAMIDE.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-BENZYL-4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-PROPYLBENZAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
N-BENZYL-4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-PROPYLBENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-BENZYL-4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-PROPYLBENZAMIDE involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-BENZYL-4-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)BUTANAMIDE
- N-Benzyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-methylbenzenesulfonamide
Uniqueness
N-BENZYL-4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-PROPYLBENZAMIDE is unique due to its specific structural features, such as the combination of a benzyl group, a phthalimide moiety, and a propylbenzamide structure. This unique combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C25H22N2O3 |
---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
N-benzyl-4-(1,3-dioxoisoindol-2-yl)-N-propylbenzamide |
InChI |
InChI=1S/C25H22N2O3/c1-2-16-26(17-18-8-4-3-5-9-18)23(28)19-12-14-20(15-13-19)27-24(29)21-10-6-7-11-22(21)25(27)30/h3-15H,2,16-17H2,1H3 |
InChI Key |
FAXIXXIQQHVWGO-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CC1=CC=CC=C1)C(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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